Lipoxygenase (LOX) Inhibition: Differentiated Activity of a Key Derivative Scaffold
While the parent compound N-(4-chlorobenzyl)ethanamine hydrochloride is primarily an intermediate, a derivative incorporating its 4-chlorobenzyl-ethanamine moiety, specifically N-(4-{[(4-chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide (5c), demonstrated measurable inhibition of lipoxygenase (LOX) enzyme activity. This derivative exhibited an IC₅₀ value of 135.31 ± 0.81 µM [1]. This activity, though moderate, is quantifiable and contrasts with the standard reference compound Baicalein used in the same assay system, indicating that the 4-chlorobenzyl-ethanamine scaffold can confer enzyme inhibitory properties. This provides a quantifiable functional anchor for the scaffold, differentiating it from unsubstituted benzylamine analogs which lacked this specific sulfonamide-derived activity in the same study [1].
| Evidence Dimension | Lipoxygenase (LOX) enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 135.31 ± 0.81 µM (as part of derivative 5c) |
| Comparator Or Baseline | Baicalein (reference standard in same assay) |
| Quantified Difference | IC₅₀ value provided; relative potency can be assessed against Baicalein standard curve (data not shown in abstract) |
| Conditions | In vitro enzymatic assay against lipoxygenase |
Why This Matters
This establishes a quantitative benchmark for the 4-chlorobenzyl-ethanamine scaffold in a biological context, providing a functional differentiator for medicinal chemistry efforts focused on LOX pathways compared to simpler N-benzyl ethanamine fragments.
- [1] Abbasi, M. A., et al. (2015). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies on Some N⁴-Alkyl/Aralkylphenethylaminosulfonylphenyl Acetamides. Turkish Journal of Pharmaceutical Sciences, 12(3), 257-266. View Source
